molecular formula C13H16N2O2 B13712745 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane

Cat. No.: B13712745
M. Wt: 232.28 g/mol
InChI Key: DVBYIKUHDALRDJ-UHFFFAOYSA-N
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Description

6-(2-Nitrophenyl)-6-azaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane typically involves a multi-step process. One common method includes the reaction of 1-aminocyclopropane carboxylic acid with appropriate reagents to form the spirocyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Nitrophenyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure may interact with biological macromolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Nitrophenyl)-6-azaspiro[2.5]octane is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

6-(2-nitrophenyl)-6-azaspiro[2.5]octane

InChI

InChI=1S/C13H16N2O2/c16-15(17)12-4-2-1-3-11(12)14-9-7-13(5-6-13)8-10-14/h1-4H,5-10H2

InChI Key

DVBYIKUHDALRDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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